molecular formula C20H15N3O3 B10758307 (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B10758307
M. Wt: 345.4 g/mol
InChI Key: VXTCEUDVOCLEJG-UHFFFAOYSA-N
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Description

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid is a chemically sophisticated small molecule based on a furo[2,3-d]pyrimidine core scaffold, strategically functionalized for biological research. This compound is primarily of interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. The molecular architecture, featuring the planar, heteroaromatic furopyrimidine system substituted with two phenyl rings, is designed to facilitate potent binding to the ATP-binding pocket of various kinases. The key (4-ylamino)-acetic acid side chain introduces a critical vector for interaction, potentially engaging in hydrogen bonding or allowing for further chemical derivatization to optimize solubility and pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCEUDVOCLEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : 2-Amino-3-ethylcarboxylate-4,5-diphenylfuran.

  • Condensation Agent : Monosubstituted thioureas (e.g., methylthiourea).

  • Solid Support : Alumina (Al₂O₃), which acts as a catalyst and stabilizes intermediates.

  • Microwave Conditions :

    • Power: 300 W

    • Temperature: 120°C

    • Duration: 8 minutes

  • Yield : 92% after purification via recrystallization.

Mechanistic Insights

  • The alumina surface facilitates proton transfer, accelerating cyclocondensation.

  • Microwave irradiation enhances reaction kinetics by uniformly heating the reaction mixture, reducing side products.

Adaptability for Target Compound

To synthesize (5,6-diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid, thiourea may be replaced with glycine or its derivatives (e.g., ethyl glycinate) during the cyclocondensation step. Post-synthesis hydrolysis of the ester group would yield the free acetic acid moiety.

Solution-Phase Cyclocondensation

Traditional solution-phase methods, though less efficient, offer flexibility for functional group modifications. A hypothetical pathway for the target compound involves:

Step 1: Formation of Furopyrimidine Core

  • Reactants : 4,5-Diphenylfuran-2-carboxylic acid and guanidine.

  • Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA).

  • Intermediate : 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine.

Challenges

  • Low regioselectivity during amination.

  • Competing side reactions (e.g., N-alkylation vs. O-alkylation).

Comparative Analysis of Synthetic Routes

Parameter Microwave-Assisted Solution-Phase
Reaction Time8 minutes12–24 hours
Yield92%45–60%
Purification ComplexityLow (recrystallization)High (chromatography)
ScalabilityLimited by microwave capacityEasily scalable

Critical Factors in Optimization

Solvent Selection

  • Polar Aprotic Solvents : DMF or dimethylacetamide (DMA) enhance solubility of aromatic intermediates.

  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact but may lower yields.

Catalysis

  • Brønsted Acids : PTSA (1 mol%) improves cyclization rates.

  • Lewis Acids : ZnCl₂ facilitates electrophilic substitution at the pyrimidine C4 position.

Temperature Control

  • Microwave methods avoid thermal degradation seen in prolonged reflux (e.g., >100°C for 24 hours).

Chemical Reactions Analysis

Types of Reactions

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the furan or pyrimidine rings.

    Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts as needed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In the realm of chemistry, (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid serves as a building block for synthesizing more complex molecules. Its unique furo[2,3-d]pyrimidine structure allows chemists to explore various synthetic pathways to develop novel compounds with desired properties.

Biology

The compound's influence on enzyme interactions and metabolic pathways makes it a valuable tool in biological research. It can be utilized to study:

  • Enzyme inhibition : Investigating how this compound affects specific enzymes can reveal insights into metabolic regulation.
  • Cell signaling : Understanding its role in T-cell activation can provide information on immune system functioning and potential therapeutic strategies for autoimmune diseases.

Material Science

In material science, this compound can be explored for developing advanced materials with tailored properties. Its chemical structure may contribute to the synthesis of polymers or coatings with specific functionalities.

Case Study 1: Immune Response Modulation

A study investigated the effects of this compound on T-cell activation in vitro. The results indicated that the compound effectively inhibited the activity of Tyrosine-protein kinase Lck, leading to reduced T-cell proliferation. This finding suggests its potential use as an immunosuppressant in conditions requiring reduced immune activity.

Case Study 2: Synthesis of Novel Compounds

Researchers used this compound as a precursor in the synthesis of new pyrimidine derivatives. The synthesized compounds exhibited enhanced biological activity against specific cancer cell lines, indicating that this compound can serve as a versatile building block in drug discovery.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Outcomes
ChemistryBuilding block for complex moleculesNovel synthetic pathways
BiologyEnzyme inhibition studiesInsights into metabolic regulation
Material ScienceDevelopment of advanced materialsTailored properties for specific applications

Mechanism of Action

The mechanism of action of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Specific pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine derivatives with fused heterocyclic systems. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogues
Compound Name Molecular Formula Molecular Weight Structural Features Key Differences
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid C₂₀H₁₆N₃O₃ 346.36 g/mol Furopyrimidine core, diphenyl groups, acetic acid High aromaticity; dual phenyl substituents
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid C₁₂H₉N₃O₃ 243.22 g/mol Benzofuropyrimidine core, acetic acid Smaller aromatic system; no phenyl groups
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid C₁₀H₁₁N₃O₂S 237.28 g/mol Thienopyrimidine core, methyl groups Sulfur-containing ring; smaller substituents
(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid C₁₀H₁₁N₃O₂S 237.28 g/mol Thienopyrimidine core, ethyl group Ethyl substituent; sulfur heterocycle

Key Observations :

  • Aromaticity vs.
  • Substituent Effects: Diphenyl groups in the target compound likely increase steric bulk and lipophilicity relative to methyl or ethyl substituents in thienopyrimidine analogs. This could affect solubility and membrane permeability .
Functional Analogues

DMXAA, a xanthenone-acetic acid derivative, induces tumor necrosis factor (TNF) synthesis in situ, leading to vascular collapse and hemorrhagic necrosis in tumors . Key contrasts include:

  • Core Structure: DMXAA features a xanthenone ring system, whereas the target compound has a furopyrimidine scaffold.
  • TNF Induction: DMXAA activates both tumor and host cells to produce TNF, with intratumoral TNF levels 35-fold higher than those induced by lipopolysaccharide (LPS) . No evidence links the furopyrimidine derivative to TNF pathways, though its acetic acid moiety may share bioisosteric properties.

Biological Activity

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid, also known by its chemical formula C20H15N3O3, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H15N3O3
  • Molecular Weight : 345.4 g/mol
  • IUPAC Name : 2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid
  • CAS Number : 701223-63-4
  • Synonyms : N-(5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4-YL)GLYCINE

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. It targets the EphB3 receptor tyrosine kinase, which plays a crucial role in tumor development and metastasis in various cancers including gastric and colorectal cancers .
  • In Vitro Studies : In vitro experiments demonstrated that this compound significantly reduced the viability of cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were reported to be in the range of 10–30 µM for various cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that this compound has effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) of 50 µM and 75 µM respectively .

Synthesis

The synthesis of this compound involves multi-step reactions typically utilizing furo[2,3-d]pyrimidine derivatives. The synthesis pathway includes:

  • Formation of Furo[2,3-d]pyrimidine Core : Initial reactions involve the formation of the furo-pyrimidine core through condensation reactions.
  • Amino Acid Coupling : The final step involves coupling the furo-pyrimidine derivative with an amino acid moiety to yield the target compound .

Study on Cancer Treatment

A notable study conducted by Lee et al. (2021) explored the effects of this compound on gastric cancer cells. The findings revealed:

  • EphB3 Upregulation : The compound significantly inhibited EphB3 expression in treated cells compared to untreated controls.
  • Tumor Growth Inhibition : In vivo models showed a marked reduction in tumor size when administered with this compound .

Q & A

Q. How should researchers design multi-parametric toxicity profiling?

  • Methodological Answer : Use a tiered approach:
  • Tier 1 : In vitro cytotoxicity (MTT assay) on hepatic (HepG2) and renal (HEK293) cell lines.
  • Tier 2 : In vivo acute toxicity (OECD 423) in rodent models, focusing on hepatic/kidney histopathology.
  • Tier 3 : Genotoxicity assessment via Ames test (OECD 471) and micronucleus assay (OECD 487) .

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